1-Bromo-4-propoxybutane

Description

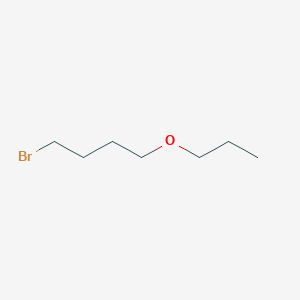

Structure

3D Structure

Properties

Molecular Formula |

C7H15BrO |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

1-bromo-4-propoxybutane |

InChI |

InChI=1S/C7H15BrO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3 |

InChI Key |

VXNPURBKVNSOMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Propoxybutane and Analogues

Strategies for Carbon-Oxygen Bond Formation

The formation of the ether functional group in 1-bromo-4-propoxybutane is a key step in many synthetic routes. This is typically achieved through nucleophilic substitution reactions where an alkoxide attacks an electrophilic carbon.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, and it is a primary strategy for synthesizing this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com For the synthesis of this compound, two main pathways can be envisioned:

Pathway A: The reaction of sodium propoxide with 1,4-dibromobutane (B41627).

Pathway B: The reaction of sodium 4-bromobutoxide with propyl bromide.

In a typical procedure analogous to the synthesis of similar compounds, sodium metal is reacted with propanol to form sodium propoxide. prepchem.com This is followed by the addition of an excess of 1,4-dibromobutane to favor the mono-etherification product. The reaction proceeds via an S\textsubscript{N}2 mechanism. wikipedia.org

Table 1: Reactants for Williamson Ether Synthesis of this compound

| Nucleophile (from Alcohol) | Electrophile (Alkyl Halide) | Product |

| Sodium propoxide | 1,4-Dibromobutane | This compound |

| Sodium 4-bromobutoxide | Propyl bromide | This compound |

The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. wikipedia.org In this process, the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. ucsb.edu For the synthesis of this compound from sodium propoxide and 1,4-dibromobutane, the propoxide ion attacks one of the primary carbon atoms of 1,4-dibromobutane.

Several factors can influence the efficiency of this S\textsubscript{N}2 reaction. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being used to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion. byjus.com The temperature of the reaction is also an important parameter to control, as higher temperatures can favor elimination side reactions, especially with secondary or tertiary alkyl halides. masterorganicchemistry.com However, since 1,4-dibromobutane is a primary alkyl halide, the S\textsubscript{N}2 pathway is generally favored. wikipedia.org

Strategies for Carbon-Halogen Bond Formation

An alternative synthetic approach involves forming the carbon-bromine bond as the key step. This can be achieved by starting with a precursor molecule that already contains the propoxybutane skeleton.

If 4-propoxybutan-1-ol is available as a starting material, it can be converted to this compound through a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. Common brominating agents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). organic-chemistry.org

The reaction with PBr₃ involves the conversion of the alcohol's hydroxyl group into a good leaving group, which is then displaced by a bromide ion. This method is generally effective for primary alcohols and proceeds with minimal rearrangement.

Table 2: Common Reagents for the Halogenation of 4-Propoxybutan-1-ol

| Reagent | Product | Byproducts |

| Phosphorus tribromide (PBr₃) | This compound | H₃PO₃ |

| Thionyl bromide (SOBr₂) | This compound | SO₂, HBr |

Another strategy for generating a bromo-functionalized precursor is through the ring-opening of a cyclic ether. Tetrahydrofuran (THF) can be cleaved by strong acids like hydrobromic acid (HBr). vaia.com The reaction of THF with an excess of HBr leads to the formation of 1,4-dibromobutane. study.com This reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by a bromide ion, leading to the ring-opened product, 4-bromobutan-1-ol. vaia.com In the presence of excess HBr, the alcohol group of 4-bromobutan-1-ol is then subsequently converted to a bromide, yielding 1,4-dibromobutane. vaia.com This 1,4-dibromobutane can then be used as a substrate in a Williamson ether synthesis with sodium propoxide as described in section 2.1.1.

Chemo- and Regioselectivity in Synthetic Pathways

In the synthesis of bifunctional molecules like this compound, controlling the selectivity of the reactions is paramount to avoid the formation of undesired byproducts.

In the Williamson ether synthesis using 1,4-dibromobutane and sodium propoxide, chemoselectivity is a key consideration. The reaction can potentially lead to the formation of the desired monoether, this compound, or the diether, 1,4-dipropoxybutane. To favor the formation of the monoether, a significant excess of 1,4-dibromobutane is typically used. This ensures that the concentration of the alkoxide is kept low relative to the dibromide, statistically favoring the reaction of a propoxide with a molecule of 1,4-dibromobutane that has not yet reacted.

Regioselectivity is a crucial aspect in ring-opening reactions of substituted cyclic ethers. While tetrahydrofuran itself is a symmetric molecule, if a substituted derivative were used, the site of nucleophilic attack would be important. For unsymmetrical epoxides, for instance, nucleophilic attack under basic or neutral conditions generally occurs at the less sterically hindered carbon atom, an S\textsubscript{N}2-like process. researchgate.net Under acidic conditions, the reaction has more S\textsubscript{N}1 character, and the nucleophile tends to attack the more substituted carbon, which can better stabilize a partial positive charge. researchgate.net In the case of the ring-opening of THF with HBr, the molecule is symmetrical, so regioselectivity is not a concern. vaia.com

The choice of solvent can also influence the selectivity of Williamson ether synthesis. aiche.org For example, changing the solvent can alter the ratio of O-alkylation (ether formation) to C-alkylation (if applicable) or the ratio of substitution to elimination products. aiche.org For primary alkyl halides like 1,4-dibromobutane, elimination is generally a minor pathway. masterorganicchemistry.com

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

The Williamson ether synthesis, while a cornerstone of ether formation, is subject to competing reactions, primarily elimination, which can significantly reduce the yield of the desired ether product. masterorganicchemistry.com Therefore, the careful selection of reaction conditions is paramount. Key areas of optimization include the choice of solvent, the nature of the base, the reaction temperature, and the use of phase-transfer catalysts to enhance reaction rates and efficiency.

Influence of Solvents on Reaction Yield

The solvent plays a crucial role in the Williamson ether synthesis by influencing the solubility of the reactants and the rate of the reaction. Polar aprotic solvents are generally favored as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the S\textsubscript{N}2 reaction. wikipedia.org

In a study on the synthesis of various alkyl aryl and dialkyl ethers from alcohols and alkyl halides, the choice of solvent was shown to have a significant impact on the product yield. pnu.ac.ir For the synthesis of benzyl ethyl ether, polar and high-boiling solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) provided significantly higher yields compared to less polar or protic solvents. pnu.ac.ir

| Solvent | Yield of Benzyl Ethyl Ether (%) |

|---|---|

| DMSO | 90 |

| DMF | 81 |

| NMP | 74 |

| Acetonitrile (B52724) | 64 |

| Toluene | 62 |

| Isopropanol | 55 |

| 1,4-Dioxane | 41 |

Data sourced from a study on the synthesis of ethers from various alkyl halides. pnu.ac.ir The reaction was carried out at 50°C.

Effect of Base and Temperature

The choice of base is critical for the deprotonation of the alcohol to form the nucleophilic alkoxide. Strong bases are typically required, but their strength must be balanced to avoid promoting elimination side reactions, especially with more sterically hindered alkyl halides. phasetransfercatalysis.com For the synthesis of dialkyl ethers, strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often effective. masterorganicchemistry.com

Temperature is another key parameter that must be controlled to favor the desired substitution reaction over elimination. Williamson reactions are typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Higher temperatures can increase the rate of reaction but may also favor the E2 elimination pathway, leading to the formation of alkenes as byproducts. In some cases, significantly higher temperatures (above 300 °C) have been employed in catalytic systems to enable the use of weaker alkylating agents. researchgate.net

Phase-Transfer Catalysis for Enhanced Yield

Phase-transfer catalysis (PTC) is a powerful technique to enhance the rate and yield of Williamson ether synthesis, particularly when dealing with reactants that are soluble in different phases (e.g., an aqueous solution of a base and an organic solution of the alkyl halide). The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. phasetransfercatalysis.com This method can lead to improved yields and allows for the use of milder reaction conditions.

The optimization of a Williamson ether synthesis often involves a multi-parameter approach, where the interplay between solvent, base, temperature, and the potential use of a catalyst is carefully considered to achieve the highest possible yield of the desired bromoalkoxyalkane.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Propoxybutane

Nucleophilic Substitution Reactions

As a primary alkyl halide, 1-Bromo-4-propoxybutane is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The accessibility of the carbon atom bearing the bromine and the stability of the bromide leaving group facilitate the attack by a wide range of nucleophiles.

Intramolecular Cyclization Pathways

In the presence of a base, this compound can undergo an intramolecular SN2 reaction. The oxygen atom of the propoxy group can act as an internal nucleophile, attacking the electrophilic carbon bonded to the bromine atom. This process, known as the Williamson ether synthesis, leads to the formation of a cyclic ether. Given the four-carbon chain separating the oxygen and the bromine, the resulting product is the five-membered ring, Tetrahydrofuran, with a propyl group attached to the oxygen, forming 1-propoxytetrahydrofuran.

The reaction is typically facilitated by a strong, non-nucleophilic base, such as sodium hydride (NaH), which deprotonates the alcohol that would be formed from hydrolysis of the ether, to generate the more nucleophilic alkoxide. However, in the case of an ether like this compound, direct cyclization can be induced under appropriate conditions, often with heating.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Conditions | Major Product | Reaction Type |

|---|

Intermolecular Substitution with Diverse Nucleophiles

This compound readily reacts with a variety of external nucleophiles in intermolecular SN2 reactions. The nature of the nucleophile dictates the functional group that is introduced into the molecule. Due to the primary nature of the alkyl halide, these reactions generally proceed with high efficiency. savemyexams.com

Common nucleophiles and their corresponding substitution products are outlined below:

Hydroxide (B78521) Ion (OH⁻): Reaction with aqueous solutions of strong bases like sodium hydroxide leads to the formation of 4-propoxybutan-1-ol. savemyexams.com

Cyanide Ion (CN⁻): Treatment with sodium or potassium cyanide in a polar aprotic solvent results in the formation of 5-propoxypentanenitrile. This reaction is significant as it extends the carbon chain by one carbon. savemyexams.com

Azide (B81097) Ion (N₃⁻): The reaction with sodium azide in a suitable solvent like acetonitrile (B52724) yields 1-azido-4-propoxybutane. Kinetic studies on the analogous reaction of 1-bromobutane (B133212) with sodium azide show that the reaction rate is dependent on the concentration of both the alkyl halide and the azide ion. chegg.com

Ammonia (B1221849) (NH₃): Reaction with excess ammonia in ethanol (B145695) under pressure produces 4-propoxybutan-1-amine. savemyexams.com

Table 2: Intermolecular Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide | NaOH (aq) | 4-Propoxybutan-1-ol |

| Cyanide | KCN | 5-Propoxypentanenitrile |

| Azide | NaN₃ | 1-Azido-4-propoxybutane |

Kinetic Studies and Stereochemical Outcomes

The kinetics of the SN2 reactions of this compound are expected to be second-order, with the rate of reaction being proportional to the concentrations of both the alkyl halide and the nucleophile. This is characteristic of a bimolecular process where both reactants are involved in the rate-determining step. pitt.edu For instance, in the reaction of 1-bromobutane with sodium azide, doubling the concentration of either reactant doubles the reaction rate. chegg.com

Rate = k[this compound][Nucleophile]

From a stereochemical perspective, if the carbon bearing the bromine were a chiral center, SN2 reactions would proceed with an inversion of configuration. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. ucsb.edu While this compound itself is not chiral, this principle is a fundamental aspect of its SN2 reactivity.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of strong, sterically hindered bases. These reactions lead to the formation of alkenes.

Formation of Unsaturated Byproducts

When this compound is treated with a strong base, such as potassium tert-butoxide, a β-elimination reaction can occur. masterorganicchemistry.com In this process, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, and the bromide ion is expelled, resulting in the formation of a double bond. For this compound, the primary elimination product would be But-1-ene . The propoxy group and a molecule of HBr are eliminated. In the synthesis of 1-bromobutane from 1-butanol, but-1-ene is a common byproduct formed through an elimination side reaction. researchgate.net

Table 3: Elimination Product of this compound

| Reactant | Base | Major Elimination Product |

|---|

E1 versus E2 Reaction Pathways

For a primary alkyl halide like this compound, the bimolecular elimination (E2) mechanism is strongly favored over the unimolecular (E1) pathway. libretexts.orglibretexts.org

E2 Pathway: This is a concerted, one-step process where the base removes a proton at the same time as the leaving group departs. chemistrysteps.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Strong bases, especially bulky ones like potassium tert-butoxide, promote the E2 mechanism. masterorganicchemistry.com

E1 Pathway: This is a two-step process involving the formation of a carbocation intermediate. Primary carbocations are highly unstable, making the E1 pathway energetically unfavorable for primary alkyl halides. chemistrysteps.commasterorganicchemistry.com E1 reactions are more typical for tertiary and, to a lesser extent, secondary alkyl halides, and are favored by weak bases and polar protic solvents. chemistrysteps.commasterorganicchemistry.com

The choice of base is a critical factor in determining the competition between substitution (SN2) and elimination (E2). Strong, sterically hindered bases like potassium tert-butoxide favor E2 elimination, as their bulkiness impedes their ability to act as nucleophiles in an SN2 reaction. masterorganicchemistry.com Conversely, smaller, strong nucleophiles that are also strong bases (like hydroxide or ethoxide) can lead to a mixture of SN2 and E2 products.

Table 4: Mechanistic Preference in Elimination Reactions of this compound

| Factor | Favored Mechanism | Rationale |

|---|---|---|

| Substrate (Primary) | E2 | Instability of primary carbocation disfavors E1. libretexts.orglibretexts.org |

| Strong, bulky base | E2 | A strong base is required for the concerted E2 mechanism. chemistrysteps.com |

Transformations Involving the Ether Moiety

The ether group in this compound, while generally stable, can undergo specific transformations under controlled conditions. These reactions are crucial for the synthetic utility of this compound, allowing for the modification of the propoxy group and the carbon skeleton.

Ether Cleavage Reactions

The cleavage of the ether bond in this compound can be achieved under strong acidic conditions, typically employing hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). jove.comacs.orgnih.gov The reaction mechanism is dependent on the nature of the alkyl groups attached to the ether oxygen and can proceed through either an S\sub>N\sub>1 or S\sub>N\sub>2 pathway. jove.comacs.org

In the case of this compound, both alkyl groups attached to the ether oxygen are primary. Consequently, the cleavage reaction proceeds via an S\sub>N\sub>2 mechanism. nih.govresearchgate.net The first step involves the protonation of the ether oxygen by the strong acid, which forms a good leaving group (an alcohol). nih.gov Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom adjacent to the oxygen.

Two possible pathways for the nucleophilic attack exist:

Path A: Attack at the butyl chain, leading to the formation of 1,4-dibromobutane (B41627) and propan-1-ol.

Path B: Attack at the propyl chain, resulting in 1-bromo-4-butanol and 1-bromopropane.

Experimental evidence suggests that under forcing conditions with excess hydrobromic acid, the reaction will likely lead to the formation of 1,4-dibromobutane as the major product, as the initially formed propan-1-ol can be further converted to 1-bromopropane.

| Reactant | Reagent | Major Products | Minor Products | Reaction Conditions |

|---|---|---|---|---|

| This compound | Excess HBr | 1,4-Dibromobutane, 1-Bromopropane | 4-Bromobutan-1-ol, Propan-1-ol | Elevated temperature |

Oxidation and Reduction Pathways of the Propoxy Group

The propoxy group in this compound can undergo oxidation and reduction, although these transformations are less common than ether cleavage.

Oxidation: The oxidation of ethers can occur via a free-radical chain mechanism, particularly in the presence of oxygen (autoxidation), leading to the formation of hydroperoxides and peroxides. jove.com This process is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen. jove.com The resulting radical then reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to propagate the chain. The presence of the bromine atom on the butyl chain may influence the rate and regioselectivity of this process.

Controlled oxidation of the propoxy group to yield specific products like aldehydes or carboxylic acids is challenging due to the stability of the ether linkage and the potential for competing reactions at the C-Br bond.

Reduction: The reductive cleavage of the ether bond in aliphatic ethers like this compound is not a common transformation under standard laboratory conditions. Catalytic reduction methods are typically employed for the cleavage of aryl alkyl ethers. nih.gov For aliphatic ethers, the C-O bond is generally strong and resistant to reduction. Under forcing conditions with strong reducing agents, reduction of the C-Br bond is the more likely event.

Comparative Reactivity Studies of Analogous Compounds

The reactivity of this compound can be better understood by comparing it with analogous compounds where either the length of the alkoxy group or the halogen is varied.

In S\sub>N\sub>2 reactions, the nature of the leaving group is a critical factor. The reactivity of haloalkanes follows the order R-I > R-Br > R-Cl > R-F. Therefore, the bromo-substituent in this compound is a better leaving group than a chloro-substituent would be in the analogous 1-chloro-4-propoxybutane, leading to faster nucleophilic substitution rates at the C4 position.

The length of the alkoxy chain (e.g., methoxy, ethoxy, propoxy) is expected to have a less pronounced effect on the reactivity of the C-Br bond, as the ether oxygen is relatively remote from the reaction center. However, steric hindrance at the ether oxygen could influence the rate of ether cleavage reactions. For instance, cleavage of a tert-butoxy (B1229062) group would proceed via an S\sub>N\sub>1 mechanism due to the stability of the resulting tertiary carbocation.

| Compound | Leaving Group | Relative Reactivity | Key Factors |

|---|---|---|---|

| 1-Iodo-4-propoxybutane | Iodide (I⁻) | Highest | Excellent leaving group ability |

| This compound | Bromide (Br⁻) | Intermediate | Good leaving group ability |

| 1-Chloro-4-propoxybutane | Chloride (Cl⁻) | Lower | Poorer leaving group ability than bromide |

| 1-Bromo-4-ethoxybutane | Bromide (Br⁻) | Similar to this compound | Minor electronic effect from alkoxy chain length |

Applications As a Synthetic Intermediate and Reagent

Role in the Construction of Advanced Organic Molecules

The primary alkyl bromide functionality in 1-Bromo-4-propoxybutane serves as a versatile handle for introducing the 4-propoxybutyl moiety into more complex molecular architectures. This is primarily achieved through nucleophilic substitution reactions where the bromide ion acts as a good leaving group.

Key Reactions and Research Findings:

Carbon-Carbon Bond Formation: this compound can react with a wide range of carbon nucleophiles to form new carbon-carbon bonds. These reactions are fundamental in the assembly of complex organic scaffolds. For instance, its reaction with organometallic reagents like Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) would lead to the formation of longer alkyl chains with an embedded propoxy group. Similarly, reaction with cyanide ions (-CN) would yield the corresponding nitrile, which can be further elaborated into carboxylic acids, amines, or ketones.

Carbon-Heteroatom Bond Formation: The electrophilic nature of the terminal carbon allows for the facile formation of bonds with various heteroatom nucleophiles. This is crucial for the synthesis of molecules with diverse functional groups. For example, reaction with alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) would yield ethers, thioethers, and tertiary amines, respectively.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Potential Application in Advanced Molecules |

| Carbon | Ethylmagnesium bromide | Alkane | Elongation of carbon chains in natural product synthesis |

| Carbon | Sodium cyanide | Nitrile | Intermediate for carboxylic acids, amines, and ketones |

| Oxygen | Sodium methoxide | Ether | Synthesis of polyether compounds |

| Sulfur | Sodium thiophenoxide | Thioether | Incorporation into sulfur-containing pharmaceuticals or materials |

| Nitrogen | Diethylamine | Tertiary Amine | Building block for alkaloids and other nitrogenous compounds |

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound can potentially serve as a key building block in the synthesis of various heterocyclic systems.

Key Synthetic Strategies:

Intramolecular Cyclization: While less likely due to the formation of a larger ring, if the propoxy group were replaced by a suitable nucleophile, intramolecular cyclization could be envisioned.

Intermolecular Reactions: More plausibly, this compound can be used in intermolecular reactions where it provides a four-carbon chain with a terminal electrophilic site. For example, reaction with a dinucleophile, such as a 1,2-amino alcohol or a 1,3-dithiol, could lead to the formation of morpholine (B109124) or dithiane derivatives, respectively, after a subsequent cyclization step.

Table 2: Potential Heterocyclic Systems from this compound

| Reactant | Heterocyclic Product (Hypothetical) | Ring Size | Potential Significance |

| Ammonia (B1221849) | Pyrrolidine derivative | 5 | Core structure in many alkaloids and pharmaceuticals |

| Hydrazine | Pyrazolidine derivative | 5 | Found in various bioactive compounds |

| 1,2-Ethanedithiol | 1,3-Dithiepane derivative | 7 | Useful as a protecting group or in asymmetric synthesis |

Application in Polymer Chemistry and Materials Science

The reactivity of the alkyl bromide group in this compound makes it a candidate for use in polymer chemistry, particularly in the synthesis of functional polymers.

Key Applications:

Initiator for Controlled Radical Polymerization: Alkyl bromides can act as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. This compound could potentially initiate the polymerization of various vinyl monomers, such as styrene (B11656) or acrylates, to produce polymers with a 4-propoxybutyl end-group.

Monomer for Polycondensation Reactions: While less common for alkyl halides, under specific conditions, this compound could be used as a monomer in polycondensation reactions. For instance, reaction with a difunctional nucleophile, such as a bisphenol or a diamine, could lead to the formation of polyethers or polyamines, respectively. The presence of the propoxy side chain could impart specific properties, such as increased solubility or altered thermal characteristics, to the resulting polymer.

Table 3: Potential Roles of this compound in Polymer Chemistry

| Polymerization Technique | Role of this compound | Resulting Polymer Feature | Potential Material Application |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with a 4-propoxybutyl terminal group | Functional surfaces, polymer brushes, drug delivery systems |

| Polycondensation | Monomer (with a dinucleophile) | Polymer with repeating 4-propoxybutyl units | Specialty plastics, membranes, or elastomers |

Derivatization for Functionalization and Structural Diversification

The primary bromide of this compound is a gateway to a vast array of other functional groups through derivatization reactions. This allows for significant structural diversification and the introduction of functionalities tailored for specific applications.

Key Derivatization Reactions:

Conversion to Other Halides: Treatment with sodium iodide in acetone (B3395972) (Finkelstein reaction) would convert the bromide to the more reactive iodide, facilitating subsequent nucleophilic substitution reactions.

Elimination Reactions: Reaction with a strong, non-nucleophilic base, such as potassium tert-butoxide, would lead to the formation of 4-propoxybut-1-ene through an E2 elimination reaction. This introduces an alkene functionality that can be further modified through reactions such as hydrogenation, epoxidation, or polymerization.

Conversion to Organometallic Reagents: Reaction with magnesium metal would form the corresponding Grignard reagent, 4-propoxybutylmagnesium bromide. This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the 4-propoxybutyl group into complex molecules.

Table 4: Functional Group Interconversions of this compound

| Reagent(s) | Product Functional Group | Reaction Type | Synthetic Utility |

| Sodium iodide | Alkyl iodide | Finkelstein Reaction | Enhanced reactivity for substitution reactions |

| Potassium tert-butoxide | Alkene | Elimination | Access to alkene chemistry (e.g., polymerization, addition reactions) |

| Magnesium | Grignard Reagent | Organometallic Formation | Versatile carbon nucleophile for C-C bond formation |

| Sodium azide (B81097) | Azide | Nucleophilic Substitution | Precursor to amines via reduction |

Advanced Analytical and Spectroscopic Methodologies in Research

Elucidation of Reaction Pathways and Intermediate Identification

The elucidation of reaction pathways and the identification of transient intermediates are critical for understanding the mechanistic details of chemical transformations. For a compound like 1-Bromo-4-propoxybutane, one could hypothesize various reaction pathways, including nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the ether linkage. However, without experimental data, such as that obtained from trapping experiments or in-situ spectroscopic monitoring, any proposed mechanism remains purely speculative. The identification of intermediates, which are often short-lived and present in low concentrations, requires sophisticated analytical techniques capable of real-time analysis, none of which have been specifically reported for this compound.

Quantitative Analysis in Reaction Monitoring

Quantitative analysis is essential for monitoring the progress of a chemical reaction, determining reaction rates, and optimizing reaction conditions. Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS), are commonly employed for this purpose. Spectroscopic methods, such as in-situ IR or NMR, can also provide real-time quantitative data. The development of a robust quantitative method for this compound would require the establishment of calibration curves and validation of the analytical procedure. The absence of published research in this area means that no established protocols for the quantitative analysis of reactions involving this compound are available.

Structural Confirmation Techniques for Mechanistic Insights

The unambiguous confirmation of the structure of reactants, products, and any isolated intermediates is a cornerstone of mechanistic chemistry. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) would provide crucial information about the electronic environment of the hydrogen and carbon atoms in the this compound molecule. 2D NMR techniques, such as COSY and HSQC, would be instrumental in establishing the connectivity between atoms. While spectral data for similar bromoalkanes and propoxy-containing compounds are available, this information can only offer a predictive framework for the expected spectral features of this compound.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the alkyl chain, the C-O-C stretching of the ether group, and the C-Br stretching. These spectral features would be useful for confirming the presence of these functional groups.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of this compound and information about its fragmentation pattern. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation could offer insights into the bond strengths within the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No DFT studies on 1-Bromo-4-propoxybutane are available to report on its electronic structure or to provide predictions on its reactivity based on this method.

Molecular Orbital Analysis of Reactivity and Stability

There is no published molecular orbital analysis, such as the examination of HOMO-LUMO gaps or orbital distributions, specifically for this compound.

Transition State Analysis and Energy Barrier Calculations for Reaction Mechanisms

Specific transition state analyses and energy barrier calculations for reactions involving this compound have not been reported in the literature.

Modeling of Solvent Effects on Reaction Outcomes

Computational models detailing the influence of different solvents on the reaction outcomes of this compound are not available.

Future Research Directions and Unexplored Avenues for 1 Bromo 4 Propoxybutane

The bifunctional nature of 1-Bromo-4-propoxybutane, characterized by a reactive alkyl bromide and a stable ether linkage, presents a versatile scaffold for chemical innovation. While its current applications are established, future research is poised to unlock its full potential through the lens of modern synthetic methodologies. This article explores prospective research directions focusing on sustainable synthesis, advanced catalytic transformations, novel reagent development, and the construction of complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.